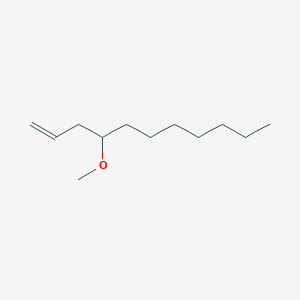![molecular formula C16H13N B14340553 4-[2-(4-Methylphenyl)ethenyl]benzonitrile CAS No. 41425-61-0](/img/structure/B14340553.png)
4-[2-(4-Methylphenyl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C14H11N It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-methylphenyl group through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitrile Formation: The resulting alkylated product undergoes a reaction with a nitrile source, such as sodium cyanide (NaCN), to introduce the nitrile group.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage through a coupling reaction, such as the Heck reaction, where the alkylated nitrile compound is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Methylphenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: A derivative with a methyl group at the para position relative to the nitrile group.
4-Vinylbenzonitrile: A compound with a vinyl group attached to the benzene ring along with the nitrile group.
Uniqueness
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is unique due to the presence of both a 4-methylphenyl group and an ethenyl linkage, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions and applications that are not possible with simpler benzonitrile derivatives.
Propiedades
Número CAS |
41425-61-0 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-[2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3 |
Clave InChI |
XDRQSWIHRYSNDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















